molecular formula C9H4BrF4N B12852186 3-Bromo-7-fluoro-2-(trifluoromethyl)indole

3-Bromo-7-fluoro-2-(trifluoromethyl)indole

Cat. No.: B12852186
M. Wt: 282.03 g/mol
InChI Key: NDMCKHOSOVPNOK-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-2-(trifluoromethyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The addition of bromine, fluorine, and trifluoromethyl groups to the indole structure enhances its chemical properties, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluoro-2-(trifluoromethyl)indole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the selective bromination of the indole ring, followed by fluorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-fluoro-2-(trifluoromethyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

3-Bromo-7-fluoro-2-(trifluoromethyl)indole has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s bioactive properties make it useful in developing pharmaceuticals and studying biological pathways.

    Medicine: It serves as a precursor for drug development, particularly in designing anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluoro-2-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)indole
  • 3-Fluoroindole
  • 7-Bromoindole

Uniqueness

3-Bromo-7-fluoro-2-(trifluoromethyl)indole is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H4BrF4N

Molecular Weight

282.03 g/mol

IUPAC Name

3-bromo-7-fluoro-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H4BrF4N/c10-6-4-2-1-3-5(11)7(4)15-8(6)9(12,13)14/h1-3,15H

InChI Key

NDMCKHOSOVPNOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2Br)C(F)(F)F

Origin of Product

United States

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